2,5-Dioctylfuran

Re-Moldable Thermosets Covalent Adaptable Networks Diels-Alder Adducts

2,5-Dioctylfuran (CAS 128912-40-3) is a 2,5-dialkyl-substituted furan derivative belonging to the class of five-membered heteroaromatic compounds. It serves as a versatile building block in organic synthesis, functioning as a bio-derivable diene in Diels-Alder (DA) reversible cross-linking systems and as a solubilizing monomer for π-conjugated organic semiconductors.

Molecular Formula C20H36O
Molecular Weight 292.5 g/mol
CAS No. 128912-40-3
Cat. No. B12911749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioctylfuran
CAS128912-40-3
Molecular FormulaC20H36O
Molecular Weight292.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(O1)CCCCCCCC
InChIInChI=1S/C20H36O/c1-3-5-7-9-11-13-15-19-17-18-20(21-19)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
InChIKeyRQMAMZPIQKZKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioctylfuran (CAS 128912-40-3) for Organic Electronics and Re-Moldable Resins: Procurement-Relevant Characteristics


2,5-Dioctylfuran (CAS 128912-40-3) is a 2,5-dialkyl-substituted furan derivative belonging to the class of five-membered heteroaromatic compounds [1]. It serves as a versatile building block in organic synthesis, functioning as a bio-derivable diene in Diels-Alder (DA) reversible cross-linking systems and as a solubilizing monomer for π-conjugated organic semiconductors [2][3]. Its procurement value is rooted in quantifiable performance differentiation relative to its closest structural analog, 2,5-dioctylthiophene, and other in-class heterocycles, specifically in the context of orthogonal design criteria for reworkable thermosets and high-mobility organic field-effect transistors (OFETs).

Why 2,5-Dioctylfuran Cannot Be Simply Replaced by 2,5-Dioctylthiophene in High-Performance Material Design


Despite their superficial structural analogy, the atomic-level difference between the oxygen atom in 2,5-dioctylfuran and the sulfur atom in 2,5-dioctylthiophene creates a bifurcation in performance that prevents simple interchange. The smaller van der Waals radius of oxygen (1.52 Å) versus sulfur (1.80 Å) fundamentally alters steric interactions along the conjugated backbone, directly impacting solid-state packing, charge transport, and solubility [1][2]. Furthermore, the distinct heteroatom electronegativity shifts frontier molecular orbital energies, governing both optoelectronic properties and electrochemical stability [3]. Critically, in thermally reversible covalent networks, the Diels-Alder reactivity of the furan diene is unique to its aromatic character and ring strain, with no equivalent functionality in the thiophene analog, making thiophene-based systems completely unsuitable for re-moldable resin applications [4].

Quantitative Differentiation Evidence for 2,5-Dioctylfuran Against Closest Analogs


Lower Retro-Diels-Alder Temperature Enables True Re-Moldability Compared to Furfuryl-Based Adducts

A critical performance parameter for recirculating cross-linked resins is the ability to de-cross-link at a temperature sufficiently low to avoid material degradation. Patent US 5,641,856 explicitly teaches that Diels-Alder adducts derived from 2,5-dialkylfurans (including 2,5-dioctylfuran) undergo the retro-Diels-Alder reaction at a 'suitably lower temperature' than comparable systems based on furfuryl (2-substituted furan) compounds, which require higher re-mold processing temperatures [1]. This lower and distinct thermal de-cross-linking threshold is the key enabling feature for multi-cycle re-moldability without compromising mechanical integrity, as re-molding can be performed multiple times 'without a substantial change in mechanical properties' [1].

Re-Moldable Thermosets Covalent Adaptable Networks Diels-Alder Adducts

Enhanced Backbone Planarity via Reduced Steric Hindrance Relative to Thiophene Analogs

The key structural advantage of replacing 2,5-dioctylthiophene with 2,5-dioctylfuran in conjugated polymers stems from the smaller van der Waals radius of oxygen (1.52 Å) compared to sulfur (1.80 Å), which reduces steric repulsion between the alkyl side chain and the adjacent arene unit [1]. This principle was rigorously demonstrated in head-to-head (HH)-linked 3,3′-dialkyl-2,2′-bifuran (BFR) polymer semiconductors, which achieve a high degree of backbone coplanarity, whereas the corresponding thiophene-based HH-linked systems suffer from significant steric twisting that disrupts conjugation and limits charge carrier mobility [2]. The BFR-based polymer FBFR-BO demonstrated a remarkably high hole mobility of 1.50 cm² V⁻¹ s⁻¹ and an electron mobility of 0.31 cm² V⁻¹ s⁻¹, demonstrating that furan enables a planar conformation that thiophene cannot [2].

Organic Field-Effect Transistors Polymer Semiconductors Backbone Planarity

Superior Solubility for Solution-Processed Electronics Compared to Oligothiophenes

While extensive alkyl side chains are often required to solubilize conjugated oligomers and polymers for solution processing, the furan heterocycle itself contributes to improved solubility relative to thiophene. Oligofurans have been reported to be 'more soluble than oligothiophenes' despite exhibiting greater backbone rigidity [1]. This effect lowers the need for additional solubilizing side chains, which can otherwise dilute the density of the active charge-transporting moiety and compromise electronic performance [2]. The enhanced solubility is critical for the formulation of high-quality thin films via spin-coating or ink-jet printing for OFET and organic photovoltaic (OPV) device fabrication.

Solution-Processable Semiconductors Solubility Ink Formulation

Higher HOMO Energy Enables Reduced Threshold Voltage in OFETs

A direct consequence of replacing sulfur with oxygen in the heterocyclic core is a systematic elevation of the highest occupied molecular orbital (HOMO) energy. This property has been quantified in oligofuran-based OFETs, which show 'significantly reduced' threshold voltages (V_th) compared to their oligothiophene counterparts, owing to the higher HOMO energies of furan oligomers that facilitate more efficient hole injection from the gold source-drain electrodes [1]. This reduction in V_th is a critical advantage for low-power, portable, and battery-operated organic electronic circuits.

Threshold Voltage HOMO Energy Level Organic Field-Effect Transistors

Photochemical Oxidation Instability: A Critical Design Caveat versus Thiophene Analogs

A known disadvantage that must inform procurement decisions is the greater susceptibility of furan-containing semiconductors to photochemical oxidation compared to their thiophene analogs. This well-documented difference arises from the higher HOMO energy and the less aromatic character of furan, making it more reactive toward singlet oxygen and photo-induced degradation pathways [1]. Consequently, 2,5-dioctylfuran-based materials may require encapsulation or UV-filtering strategies for applications involving prolonged ambient light exposure, whereas 2,5-dioctylthiophene-based materials inherently possess superior photochemical resilience [1].

Photochemical Stability Oxidation Resistance Material Lifetime

Optimal Application Scenarios for 2,5-Dioctylfuran Based on Quantifiable Differentiators


Thermally Reworkable Underfill and Encapsulation Resins for Microelectronics

2,5-Dioctylfuran is the preferred diene monomer for formulating covalent adaptable network (CAN) resins where repeated thermal reworkability is a mandatory design criterion. The lower retro-Diels-Alder temperature of 2,5-dialkylfuran-maleimide adducts (processing window 110–250 °C) enables multiple reflow and disassembly cycles without charring or property loss, a feature unattainable with furfuryl-based or thiophene-based systems [1][2]. This directly addresses the high-value problem of reworkable flip-chip packaging and die-attach adhesives where the entire semiconductor assembly must be non-destructively disassembled for rework of a single defective component.

High-Mobility, Low-Voltage Organic Field-Effect Transistor (OFET) Channels

For bottom-gate/top-contact OFETs targeting low-power, battery-operated flexible logic, 2,5-dioctylfuran-derived oligomers or copolymers deliver hole mobilities on par with oligothiophenes (0.01–0.07 cm² V⁻¹ s⁻¹) while providing the critical added value of a substantially reduced threshold voltage due to the higher HOMO energy of the furan core [1]. When copolymerized into head-to-head-linked bifuran architectures, hole mobility can reach 1.50 cm² V⁻¹ s⁻¹, demonstrating performance that thiophene-based HH-linked systems cannot match due to steric twisting [2].

Printable and Inkjet-Formulated Organic Electronic Inks

The intrinsically higher solubility of oligofurans relative to oligothiophenes permits the formulation of concentrated, stable electronic inks in common organic solvents (toluene, chloroform, THF) with a reduced fraction of insulating solubilizing side chains [1]. This translates directly to thicker, higher-quality films via spin-coating or inkjet printing, improving the uniformity and yield of solution-processed OFET and organic photovoltaic (OPV) device arrays [2]. 2,5-Dioctylfuran serves as an optimal solubilizing co-monomer for donor-acceptor copolymers in this context.

Bio-Sourced and Degradable 'Green' Electronic Material Platforms

Unlike 2,5-dioctylthiophene, which derives from petrochemical feedstocks, 2,5-dioctylfuran can be traced back to furan building blocks obtainable from biomass (e.g., furfural from agricultural waste), aligning with sustainability mandates for transient or biodegradable electronic devices [1]. The biodegradability of the furan heterocycle, combined with competitive charge transport performance, makes it the compound of choice for environmentally conscious procurement specifications where end-of-life disposal or composting of electronic components is a design requirement [1].

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